molecular formula C12H8Cl2N2O2S B216909 Tetracos-17-en-aldehyde CAS No. 103424-62-0

Tetracos-17-en-aldehyde

Cat. No.: B216909
CAS No.: 103424-62-0
M. Wt: 350.6 g/mol
InChI Key: LPJHUYFFQFPQMY-BQYQJAHWSA-N
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Description

. This compound is characterized by its unique structure, which includes a double bond at the 17th position of the tetracosane chain. It is a naturally occurring compound found in certain marine organisms, such as sponges .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracos-17-en-aldehyde can be synthesized through various methods, including the ozonolysis of alkenes and the oxidation of primary alcohols . One common synthetic route involves the ozonolysis of a suitable alkene precursor, followed by reductive workup to yield the desired aldehyde. Another method involves the oxidation of a primary alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale ozonolysis processes or the use of catalytic oxidation techniques. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Tetracos-17-en-aldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Addition Reactions: Grignard reagents (RMgX), organolithium compounds (RLi).

Major Products Formed:

    Oxidation: Tetracos-17-enoic acid.

    Reduction: Tetracos-17-en-1-ol.

    Addition Reactions: Various secondary or tertiary alcohols depending on the nucleophile used.

Comparison with Similar Compounds

Tetracos-17-en-aldehyde can be compared with other long-chain unsaturated aldehydes, such as:

  • Docos-13-en-aldehyde (C22H42O)
  • Hexacos-19-en-aldehyde (C26H50O)
  • Octacos-21-en-aldehyde (C28H54O)

Uniqueness: this compound is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and biological properties. Its presence in certain marine organisms and its role in their defense mechanisms further highlight its uniqueness .

Properties

IUPAC Name

(E)-tetracos-17-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h7-8,24H,2-6,9-23H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJHUYFFQFPQMY-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103424-62-0
Record name 17-Tetracosenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103424620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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